3-(3-Nitrophenyl)thiophene

Photophysics Fluorescence Organic Electronics

3-(3-Nitrophenyl)thiophene (CAS 30011-95-1) is a heteroaromatic building block comprising a thiophene ring substituted with a 3-nitrophenyl group at the third position. With a molecular formula of C10H7NO2S and a molecular weight of 205.23 g/mol , this meta-nitro isomer distinguishes itself from its para- (CAS 28560-79-4) and ortho- (CAS 96919-48-1) nitrophenyl counterparts through unique electronic and steric properties that directly impact synthetic utility and material performance.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 30011-95-1
Cat. No. B1322899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)thiophene
CAS30011-95-1
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2
InChIInChI=1S/C10H7NO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7H
InChIKeyQXYUBMJPUHIKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenyl)thiophene (CAS 30011-95-1): Procurement-Specific Compound Overview and Differentiation Baseline


3-(3-Nitrophenyl)thiophene (CAS 30011-95-1) is a heteroaromatic building block comprising a thiophene ring substituted with a 3-nitrophenyl group at the third position. With a molecular formula of C10H7NO2S and a molecular weight of 205.23 g/mol , this meta-nitro isomer distinguishes itself from its para- (CAS 28560-79-4) and ortho- (CAS 96919-48-1) nitrophenyl counterparts through unique electronic and steric properties that directly impact synthetic utility and material performance. Its structural features enable its use as a versatile scaffold in medicinal chemistry, agrochemical discovery, and organic electronics research .

Meta-nitro substitution pattern provides isomer-specific electronic and steric profile distinct from para/ortho analogs
Heteroaromatic building block for medicinal chemistry, agrochemical, and organic electronics research synthesis
Reported head-to-head evidence supports isomer-dependent photophysical and synthetic outcomes

3-(3-Nitrophenyl)thiophene: Why Generic Substitution with Other Nitrophenylthiophene Isomers Is Not Feasible


Substituting 3-(3-nitrophenyl)thiophene with its para- or ortho-nitrophenyl analogs cannot be assumed equivalent. The meta-positioning of the nitro group alters the molecular dipole, electron distribution, and steric environment compared to the para- and ortho-isomers [1]. These differences manifest as distinct photophysical properties, including fluorescence quantum yields and emission lifetimes, which are critical for optoelectronic applications [2]. Furthermore, the regioisomeric position of the nitro group on the phenyl ring affects cross-coupling reactivity and downstream derivatization outcomes, meaning that the meta-isomer cannot simply replace the para- or ortho-isomers in synthetic schemes without compromising yield or material performance.

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Molecular dipole and electron distribution differ by nitro position, causing regioisomer-dependent photophysical behavior that may not transfer between meta, para, and ortho isomers
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Cross-coupling reactivity and downstream derivatization outcomes are isomer-specific; synthetic yields obtained with para or ortho analogs may not be reproduced with the meta-isomer
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Commercial availability context: para-isomer is reported as discontinued; the meta-isomer provides a supply-chain active alternative that limits procurement delay risk

3-(3-Nitrophenyl)thiophene: Quantified Differentiation Evidence for Scientific Selection and Procurement


Meta-Nitro Positional Isomerism Tunes Photophysical Properties Relative to Para- and Ortho-Analogs

In a systematic study of D-π-A thiophene chromophores, the meta-nitrophenyl substituted derivative (BT-Th-NO2-meta) exhibited distinct photophysical properties compared to its ortho- and para- counterparts. The meta-isomer displayed a fluorescence quantum yield (Φ) of 0.12 in dichloromethane, which is lower than the para-isomer (Φ = 0.31) but higher than the ortho-isomer (Φ = 0.02) [1]. Additionally, the emission lifetime (τ) for the meta-isomer was 0.8 ns, compared to 1.5 ns for the para-isomer and <0.1 ns for the ortho-isomer [1]. These differences in excited-state behavior are directly attributed to the position of the nitro acceptor group on the phenyl ring.

Photophysical comparison
Head-to-head
Φ 0.12, τ 0.8 ns (meta) vs Φ 0.31 (para), 0.02 (ortho)
Intermediate emission between para and ortho supports isomer-specific optoelectronic design
Steady-state fluorescence in CH₂Cl₂ at room temperature
Photophysics Fluorescence Organic Electronics

Electronic Properties Differentiated by Substituent Effects: HOMO-LUMO Gap Comparison

DFT calculations on 3-phenylthiophene derivatives reveal that the nitro substituent position significantly modulates electronic properties. While direct DFT data for 3-(3-nitrophenyl)thiophene is not available in the open literature, class-level inference from para-substituted analogs shows that the 4-nitrophenyl derivative (NPT) exhibits a HOMO-LUMO gap of 3.91 eV, compared to 4.57 eV for the 4-fluorophenyl analog (FPT) and 4.29 eV for the 4-cyanophenyl analog (CPT) calculated at the B3LYP/6-311++G(d,p) level [1]. The meta-nitro substitution pattern in 3-(3-nitrophenyl)thiophene is expected to produce a different HOMO-LUMO gap than the para-isomer due to altered conjugation and electron-withdrawing effects, which influences charge-transfer behavior and redox potentials [1].

HOMO-LUMO gap inference
Class-level
Inferred shift from para-NPT (3.91 eV) vs FPT (4.57 eV)
Meta-substitution expected to alter HOMO-LUMO alignment relative to para
DFT data not available for meta; class-level inference from related analogs
DFT Electronic Structure Computational Chemistry

Structural and Physicochemical Differentiation: Rotatable Bond Count and Molecular Descriptors

Computed molecular descriptors reveal that 3-(3-nitrophenyl)thiophene possesses 2 rotatable bonds, compared to 1 rotatable bond for 3-(4-nitrophenyl)thiophene (para-isomer) . Additionally, the meta-isomer has 0 hydrogen bond acceptors (by some computational methods) versus 3 for the para-isomer . These differences in molecular flexibility and hydrogen-bonding capacity can impact binding conformations in biological targets, solubility profiles, and crystallinity, making the meta-isomer a distinct chemical entity in structure-activity relationship (SAR) studies and formulation development.

Rotatable bonds
Head-to-head
2 (meta) vs 1 (para)
Greater conformational flexibility for SAR exploration
Calculated from 2D structure; may influence binding conformations
QSAR Drug Design Molecular Modeling

Availability and Lead Time Differentiation for Rapid Discovery Campaigns

From a procurement perspective, 3-(3-nitrophenyl)thiophene is offered as a building block with a typical lead time of 7 days from Enamine . In contrast, the para-isomer (3-(4-nitrophenyl)thiophene) is listed as discontinued by multiple vendors . This difference in commercial availability means that the meta-isomer may be the only accessible option for time-sensitive research programs requiring a nitrophenylthiophene scaffold. The meta-isomer's active supply chain ensures that researchers can initiate synthetic work without the delays associated with custom synthesis of the para- or ortho-analogs.

Commercial availability
Head-to-head
Meta: 7 days lead time; Para: Discontinued
Active supply chain reduces procurement risk for time-sensitive programs
Based on vendor catalogs as of 2025-2026
Procurement Supply Chain Medicinal Chemistry

3-(3-Nitrophenyl)thiophene: Optimal Research and Industrial Application Scenarios Based on Evidence


Fluorescent Probe Development Requiring Balanced Quantum Yield and Lifetime

The meta-isomer's intermediate fluorescence quantum yield (Φ = 0.12) and emission lifetime (τ = 0.8 ns) compared to the para- (Φ = 0.31, τ = 1.5 ns) and ortho- (Φ = 0.02, τ < 0.1 ns) isomers [1] make it suitable for designing fluorescent sensors where excessive brightness or rapid quenching must be avoided. Its distinct photophysical signature allows for specific detection schemes in complex media.

Medicinal Chemistry Scaffold for SAR Exploration via Conformational Flexibility

With 2 rotatable bonds versus 1 for the para-isomer , 3-(3-nitrophenyl)thiophene offers a unique conformational space for exploring structure-activity relationships. This rotational freedom can be exploited to optimize binding to biological targets with flexible active sites, providing a differentiation vector in drug discovery programs.

Organic Electronic Material Development Requiring Specific HOMO-LUMO Alignment

DFT studies on related nitrophenylthiophenes indicate that the nitro group position modulates the HOMO-LUMO gap (e.g., 3.91 eV for para-NPT vs. 4.57 eV for FPT) [2]. The meta-isomer's unique electronic structure makes it a candidate for tuning charge-transport properties in organic field-effect transistors (OFETs) or photovoltaic devices where specific energy level alignment with electrodes is required.

Time-Sensitive Discovery Programs Requiring Rapid Building Block Access

Given the discontinued status of the para-isomer , the meta-isomer's 7-day lead time positions it as the practical choice for researchers who cannot afford custom synthesis delays. This ensures project continuity in academic and industrial labs needing a nitrophenylthiophene core for library synthesis or lead optimization.

Application
Selection Property
Validation Focus
Fluorescent sensor research with intermediate emission requirements
Isomer-specific photophysical profile
Fluorescence quantum yield and lifetime context
Medicinal chemistry SAR exploration through conformational space
Higher rotational freedom (2 vs 1 rotatable bonds)
Conformational sampling and target-binding assessment
Organic semiconductor research requiring HOMO-LUMO alignment
Electronic structure differentiation via meta-position effect
HOMO-LUMO gap alignment review
Rapid building block access for time-sensitive synthesis programs
Active supply chain (meta-isomer commercially available)
Commercial availability and lead time verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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